molecular formula C14H22N4O2S B6538023 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021256-09-6

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide

Cat. No. B6538023
CAS RN: 1021256-09-6
M. Wt: 310.42 g/mol
InChI Key: WIDDLFXFQOFYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide (MMEPA) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the pyridazinone family of compounds, which are known to have a variety of biological activities. MMEPA has been the subject of several studies in recent years, and its potential applications in medical research have been explored. In

Scientific Research Applications

Antiviral Activity

While limited data exist, MEPC’s antiviral properties have been explored. Researchers have investigated its effects against certain viruses, including herpes simplex virus (HSV) and influenza. Further studies are needed to elucidate its mechanisms and potential clinical applications.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .

properties

IUPAC Name

2-methyl-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11(2)14(19)15-12-3-4-13(17-16-12)21-10-7-18-5-8-20-9-6-18/h3-4,11H,5-10H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDDLFXFQOFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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